6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Cyclization: The formation of the dihydroisoquinolinone structure is achieved through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the dihydroisoquinolinone to an isoquinolinone.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or other metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Isoquinolinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group, which may result in different chemical and biological properties.
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one:
6-Chloro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
Uniqueness
6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and potential for diverse applications. The combination of these functional groups can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-7-nitro-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-7-3-5-1-2-11-9(13)6(5)4-8(7)12(14)15/h3-4H,1-2H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXQVBVQGGVTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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